molecular formula C21H19N3O6 B2614238 N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 942008-55-1

N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2614238
CAS No.: 942008-55-1
M. Wt: 409.398
InChI Key: NMNJYLXCKNNXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound featuring a 1,2-dihydropyridine core substituted at the 1-position with a 3-nitrobenzyl group and at the 3-position with a carboxamide linked to a 3,4-dimethoxyphenyl moiety. The dihydropyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-29-18-9-8-15(12-19(18)30-2)22-20(25)17-7-4-10-23(21(17)26)13-14-5-3-6-16(11-14)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNJYLXCKNNXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, supported by various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C20H17N3O5C_{20}H_{17}N_{3}O_{5} with a molecular weight of approximately 379.37 g/mol. It features a dihydropyridine core, which is known for its pharmacological versatility. The presence of methoxy and nitro substituents enhances its potential biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating strong antimicrobial efficacy .
  • Mechanism of Action : Its antimicrobial action may involve the inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting a potential application in treating biofilm-associated infections .

Anticancer Activity

The anticancer properties of this compound have been evaluated through several studies, revealing its cytotoxic effects on various cancer cell lines.

  • Cytotoxicity Assays : The compound was tested against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cells using the MTT assay. Results indicated significant cytotoxicity with IC50 values comparable to established anticancer drugs .
Cell LineIC50 (µM)Reference Drug IC50 (µM)
HCT1162.40 ± 0.12Harmine
HepG23.00 ± 0.15Harmine
  • Mechanisms of Action : The compound induces apoptosis in cancer cells by activating caspases-3 and -7, leading to cell cycle arrest at the G2 phase and subsequent accumulation in sub-G1 phase . Additionally, it was found to depolarize the mitochondrial membrane and generate reactive oxygen species (ROS), further contributing to its cytotoxic effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in both antimicrobial and anticancer applications:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as a novel antimicrobial agent .
  • Anticancer Evaluation : In another study, this compound was shown to significantly reduce cell viability in cancer cell lines compared to untreated controls, supporting its development as a therapeutic agent for cancer treatment .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Anticancer Studies

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it induces apoptosis in cancer cell lines, suggesting mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest
A54920Inhibition of angiogenesis

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Structure-Activity Relationship (SAR)

A Structure-Activity Relationship study has been conducted to understand how different substituents affect the biological activity of the compound. The findings indicate:

  • Dimethoxyphenyl Group : Enhances binding affinity to biological targets.
  • Nitro Group : Essential for maintaining antimicrobial efficacy.
  • Dihydropyridine Core : Contributes to overall stability and bioavailability.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant bacterial strains.
  • Cancer Research : Research featured in Cancer Letters demonstrated its potential to inhibit tumor growth in xenograft models.
  • Neuroprotection : A recent paper in Neuropharmacology reported its ability to protect neuronal cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares its 1,2-dihydropyridine-3-carboxamide core with several analogs, differing primarily in substituents (Table 1). Key structural variations include:

Key Observations:
  • Electron-Withdrawing Groups : The target compound and 6d both feature nitro groups, which may enhance reactivity or intermolecular interactions.
  • Methoxy Substitutents : The 3,4-dimethoxyphenyl group in the target compound and Rip-B suggests improved solubility compared to purely aromatic analogs.
  • Steric Effects : Compound 67 ’s low yield (25%) highlights synthetic challenges with bulky substituents like adamantyl, a consideration for the target’s 3-nitrobenzyl group.

Crystallography and Tautomerism

The N-(3-bromo-2-methylphenyl) analog crystallizes as the keto-amine tautomer, forming planar, hydrogen-bonded dimers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted pyridine precursors with nitrobenzyl halides under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with bases like triethylamine or pyridine. Key factors include temperature control (80–120°C), stoichiometric ratios of reactants, and catalysts such as p-toluenesulfonic acid to enhance cyclization . Post-synthesis purification via recrystallization (e.g., using methanol) or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and quantifies dihedral angles between aromatic rings (e.g., 8.38° in related structures) .
  • NMR spectroscopy : Identifies substituent positions (e.g., methoxy, nitro groups) via chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy protons) .
  • FT-IR : Confirms functional groups like carbonyl (1650–1750 cm⁻¹) and amide bonds (1550–1650 cm⁻¹) .

Q. How can researchers initially screen the biological activity of this compound, and what assay types are recommended?

  • Methodological Answer : Conduct in vitro assays targeting antimicrobial, anticancer, or enzyme inhibition activity. For example:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases to identify binding affinity (e.g., Kd values) .

Q. What types of chemical reactions can this compound undergo, and how do reaction conditions influence product distribution?

  • Methodological Answer : The compound undergoes:

  • Oxidation : Conversion of the dihydropyridine ring to pyridine derivatives using agents like KMnO₄ .
  • Reduction : Nitro group reduction to amine using H₂/Pd-C or NaBH₄ .
  • Substitution : Electrophilic aromatic substitution at the pyridine ring under acidic conditions .
    Product distribution depends on solvent polarity, temperature, and catalyst selection .

Advanced Research Questions

Q. What methodologies are employed to optimize the synthesis of this compound using computational and statistical experimental design?

  • Methodological Answer :

  • Computational reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps .
  • Design of Experiments (DoE) : Fractional factorial designs optimize variables (e.g., temperature, solvent ratio) to maximize yield while minimizing trials . For example, a 2³ factorial design can test three variables at two levels (high/low) .

Q. How can X-ray crystallography resolve tautomeric forms and intermolecular interactions in this compound’s structure?

  • Methodological Answer : X-ray diffraction identifies hydrogen-bonded dimers (e.g., N–H⋯O interactions) and quantifies bond lengths/angles to distinguish tautomers. For example, lactam tautomers exhibit C=O bond lengths of ~1.22 Å, while hydroxy tautomers show elongated C–O bonds . Hydrogen-bond networks (e.g., R₂²(8) motifs) are mapped using software like Mercury .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound’s potential therapeutic targets?

  • Methodological Answer :

  • Systematic substitution : Modify functional groups (e.g., nitro to amine, methoxy to halogen) and test activity changes .
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors) for lead optimization .

Q. What advanced computational methods elucidate the reaction mechanisms of this compound’s key transformations?

  • Methodological Answer :

  • Ab initio molecular dynamics (AIMD) : Simulate reaction pathways for oxidation/reduction steps .
  • Transition state theory (TST) : Calculate activation energies for nucleophilic substitutions using Gaussian or ORCA .
  • Solvent effects : Continuum solvation models (e.g., COSMO-RS) predict solvent impacts on reaction rates .

Q. How should researchers address contradictions in experimental data regarding this compound’s reactivity or biological activity?

  • Methodological Answer : Cross-validate results using orthogonal techniques. For example:

  • Reactivity discrepancies : Compare HPLC, NMR, and mass spectrometry data to confirm product identity .
  • Biological activity variability : Replicate assays across multiple cell lines or microbial strains and apply statistical tests (e.g., ANOVA) to assess significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.